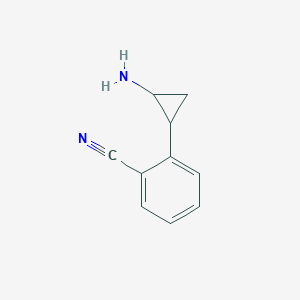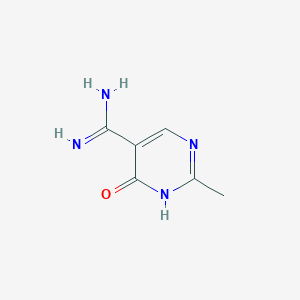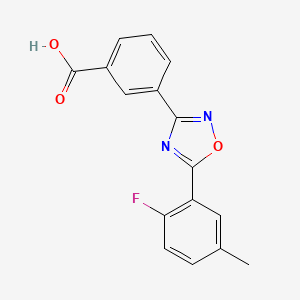
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O. It is a fluorinated aromatic compound that features both methoxy and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods typically employ continuous flow reactors to ensure precise control over reaction conditions and to avoid precipitation issues .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Applications De Recherche Scientifique
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy and trifluoromethyl groups also contribute to its unique chemical behavior, influencing its interactions with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Difluoro-3-(trifluoromethyl)benzene
- 1,3-Dimethoxy-5-(trifluoromethyl)benzene
- 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C8H5F5O |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
1,3-difluoro-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
Clé InChI |
SNWWNJPCSIBMDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)

![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)




![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)




